3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride
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Overview
Description
3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride is a chemical compound with the molecular formula C6H9ClN2O and a molecular weight of 160.6 g/mol . This compound is known for its unique structure, which includes a pyrazinone ring substituted with an ethyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride typically involves the reaction of ethylamine with dihydropyrazinone derivatives. One common method includes the cyclization of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazinone ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave irradiation to accelerate the reaction, reducing the overall reaction time to less than 30 minutes . The process is designed to be high-yielding and operationally straightforward, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrazinone derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazinone derivatives, which can have different functional groups attached to the pyrazinone ring .
Scientific Research Applications
3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets. It has been found to bind to opioid receptors, exhibiting selective and long-acting opioid mimetic properties . The compound’s structure allows it to interact with these receptors, leading to potential analgesic effects.
Comparison with Similar Compounds
3-amino-1-ethyl-1,2-dihydropyrazin-2-one: This compound has a similar pyrazinone ring structure but with an amino group instead of an ethyl group.
1,2-Dihydropyrazin-2-one derivatives: These derivatives have various substituents at different positions on the pyrazinone ring, exhibiting different biological activities.
Uniqueness: 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an opioid mimetic sets it apart from other similar compounds, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-ethyl-1H-pyrazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-6(9)8-4-3-7-5;/h3-4H,2H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOELHURFMWZJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CNC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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